molecular formula C24H33ClN2O B12350100 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide CAS No. 2748591-35-5

2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide

Cat. No.: B12350100
CAS No.: 2748591-35-5
M. Wt: 401.0 g/mol
InChI Key: UBVDADGKVRXAKX-UHFFFAOYSA-N
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Description

2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic opioid analgesic compound. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has garnered attention due to its high potency and potential for abuse, similar to other fentanyl analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as alkyl halides and amines.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .

Scientific Research Applications

2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.

    Industry: Used in the development of new synthetic opioids and related compounds

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high potency and rapid onset of action make it a subject of interest in both medical and forensic research .

Properties

CAS No.

2748591-35-5

Molecular Formula

C24H33ClN2O

Molecular Weight

401.0 g/mol

IUPAC Name

2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H

InChI Key

UBVDADGKVRXAKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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